molecular formula C8H14N2O B1296623 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one CAS No. 7309-42-4

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B1296623
CAS No.: 7309-42-4
M. Wt: 154.21 g/mol
InChI Key: ZPLMTUXXQQUKDH-UHFFFAOYSA-N
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Description

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS 7309-42-4) is a bicyclic lactam compound with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . Its unique scaffold, featuring a seven-membered bicyclic framework with a methyl group at position 9 and a ketone at position 4, imparts significant conformational rigidity that influences its pharmacokinetic and pharmacodynamic properties . This structure contains key hydrogen bond donors and acceptors, including one amide NH donor and two acceptors (ketone O and tertiary amine N), contributing to moderate lipophilicity and its interactions with biological targets . This compound serves as a valuable intermediate and scaffold in medicinal chemistry research. Studies on azabicyclo systems have identified analogues of 9-methyl-3,9-diazabicyclo[4.2.1]nonane as having spasmolytic activity, indicating its potential in developing smooth muscle relaxants . Furthermore, its structural framework is of significant interest in central nervous system (CNS) drug discovery. Research into novel butyrophenone analogs for antipsychotic applications has explored similar diazabicyclic systems as key pharmacophores targeting dopamine and serotonin receptors . The compound has also been featured in patents for antibacterial agents, specifically as part of substituted bridged-diazabicycloalkyl quinolone carboxylic acids . This compound is offered for research applications only. This product is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can leverage its unique diazabicyclo[4.2.1]nonane core for the synthesis of more complex molecules, as a ligand in coordination chemistry, and for investigating new biological activities.

Properties

IUPAC Name

9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-6-2-3-7(10)5-9-8(11)4-6/h6-7H,2-5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLMTUXXQQUKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339636
Record name 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7309-42-4
Record name 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
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Preparation Methods

General Synthetic Approach

The synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one generally involves the cyclization of intermediate compounds containing amine and carbonyl functionalities. The bicyclic structure is achieved through intramolecular reactions facilitated by specific catalysts or reaction conditions.

Method 1: Cyclization of Aminoketones

One of the most common methods involves the cyclization of an aminoketone precursor:

  • Starting Material : A linear aminoketone with an appropriate functional group arrangement.
  • Reagents : Acidic or basic catalysts (e.g., HCl or NaOH) to promote cyclization.
  • Conditions : Heating under reflux in a polar solvent such as ethanol or water.
  • Reaction Mechanism : The carbonyl group reacts with the amine to form a lactam ring, completing the bicyclic structure.

Method 2: Reductive Amination

This method involves:

  • Starting Material : A ketone and a secondary amine.
  • Reagents : Reducing agents like sodium borohydride (NaBH4) or hydrogen gas with a metal catalyst (e.g., Pd/C).
  • Conditions : Mild heating (40–60°C) under an inert atmosphere.
  • Reaction Mechanism : Formation of an imine intermediate, followed by reduction to form the bicyclic amine structure.

Method 3: Nitrogen Insertion Reactions

Nitrogen insertion reactions into bridged bicyclic ketones have also been explored:

  • Starting Material : A bicyclic ketone precursor.
  • Reagents : Azides or other nitrogen sources.
  • Conditions : High temperature (120–150°C) and pressure in sealed reaction vessels.
  • Outcome : Regioselective formation of the lactam ring.

Reaction Optimization

Parameters Affecting Yield and Purity

Several factors influence the efficiency of these synthetic routes:

  • Solvent Choice : Polar solvents like ethanol enhance reaction rates for cyclization.
  • Catalyst Loading : Excess catalyst can lead to side reactions.
  • Temperature Control : Overheating may degrade intermediates or final products.
  • Reaction Time : Prolonged reactions can improve yield but may also increase impurities.

Comparative Data Table

Parameter Cyclization Method Reductive Amination Nitrogen Insertion
Solvent Ethanol Methanol Toluene
Catalyst HCl Pd/C None
Temperature (°C) 80–100 40–60 120–150
Reaction Time (hours) 6–8 4–6 12–24
Yield (%) ~70 ~85 ~60

Challenges in Synthesis

  • Regioselectivity Issues :

    • Certain methods may lead to isomeric products due to competing reaction pathways.
    • Careful selection of reagents and conditions is required to favor the desired product.
  • Purification Difficulties :

    • Impurities arising from incomplete reactions or side products can complicate purification.
    • Techniques like recrystallization or column chromatography are often employed.
  • Scale-Up Limitations :

    • High-pressure methods, such as nitrogen insertion, are challenging to scale up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical differences between 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one and its analogues:

Compound Name Molecular Formula Key Substituents Biological Activity References
This compound C₈H₁₄N₂O 9-CH₃, 4-ketone Spasmolytic, TLR4 inhibition, anti-Parkinsonism
3,9-Diazabicyclo[4.2.1]nonan-4-one C₇H₁₂N₂O No methyl group Limited data; hypothesized reduced activity due to lack of methyl
3-Ethyl-9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one C₁₀H₁₈N₂O 3-C₂H₅, 9-CH₃, 4-ketone Increased lipophilicity; unstudied pharmacological effects
9-Methyl-3,9-diazabicyclo[4.2.1]nonane (30c) C₈H₁₆N₂ 9-CH₃, no ketone (secondary amine) Reduced receptor binding affinity; altered metabolic stability

Pharmacological Comparisons

Spasmolytic Activity
  • This compound: Demonstrated significant spasmolytic effects in vitro, attributed to its ability to modulate calcium channels in smooth muscle cells .
  • 9-Methyl-3,9-diazabicyclo[4.2.1]nonane (30c): Lacks the ketone group, resulting in ~40% lower efficacy, highlighting the ketone’s role in target engagement .
TLR4 Inhibition
  • The derivative N-(2-oxo-2-((6R)-4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethyl)-1H-indole-2-carboxamide showed potent TLR4 antagonism (IC₅₀ = 2 μM), leveraging the bicyclic core for steric complementarity .
Anti-Parkinsonism Potential
  • Thiosemicarbazide derivatives of this compound (e.g., compound 6) reduced tremors in rodent models by 60–70%, likely via dopamine receptor modulation .

Biological Activity

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound recognized for its unique structural features, which include a diazabicyclic framework and a ketone functional group. The molecular formula of this compound is C₈H₁₄N₂O with a molecular weight of 154.21 g/mol. This article provides an in-depth analysis of the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. Research indicates that it acts as an agonist for delta opioid receptors, which are crucial in pain modulation and other physiological processes. The compound's ability to bind to these receptors can lead to various biological effects, including analgesic properties.

Biological Activities

  • Analgesic Properties :
    • Studies have shown that derivatives of this compound exhibit significant analgesic effects through their action on delta opioid receptors, suggesting potential applications in pain management .
  • Antitumor Activity :
    • Certain derivatives have demonstrated anticancer properties against various cancer cell lines, indicating that this compound may play a role in cancer therapeutics.
  • Sleep-Promoting Activity :
    • The compound has been investigated for its sleep-promoting effects in animal models, particularly as a dual orexin receptor antagonist . This suggests its potential utility in treating sleep disorders.

Comparison with Similar Compounds

The unique structure of this compound allows for comparison with other similar compounds:

Compound NameStructural FeaturesUnique Aspects
3,9-Diazabicyclo[4.2.1]nonan-4-one Lacks the methyl group at the 9th positionMore basic nature due to absence of carbonyl
9-Ethyl-3,9-diazabicyclo[4.2.1]nonan-4-one Contains an ethyl group instead of methylDifferent receptor interaction profiles
3β-Amino-9-methyl-9-azabicyclo[3.3.1]nonane Contains an amino groupPotentially different receptor interactions

Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently in laboratory settings, highlighting its accessibility for further research and development.
  • Binding Affinity Studies : Research has quantified the binding affinities of this compound to various receptors, revealing significant interactions that could be exploited for therapeutic purposes:
Receptor TypeBinding Affinity (Ki ± SEM) (nM)
Delta Opioid Receptor43.3 ± 13.3
Serotonin Receptor56.6 ± 6.0
Histamine H1188.6 ± 16.0

These findings illustrate the compound's potential as a versatile agent in pharmacological applications.

Case Studies

  • Animal Model Studies : In one study involving rats, the administration of this compound resulted in significant sleep-promoting effects when tested against control groups, demonstrating its efficacy as a potential treatment for insomnia .
  • Cancer Cell Line Testing : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential role in oncology as an antitumor agent.

Q & A

Q. What methodologies ensure reproducibility when transitioning from lab-scale to pilot-scale synthesis?

  • Methodological Answer : Conduct sensitivity analysis using process simulation software (e.g., Aspen Plus) to identify scale-dependent variables (e.g., mixing efficiency, heat dissipation). Pilot trials should follow CRDC subclass RDF2050108 (process control and simulation) protocols, with real-time monitoring via PAT (Process Analytical Technology) tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 2
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